molecular formula C12H20ClN B2604834 (Pentamethylphenyl)methanamine hydrochloride CAS No. 673435-38-6

(Pentamethylphenyl)methanamine hydrochloride

Cat. No.: B2604834
CAS No.: 673435-38-6
M. Wt: 213.75
InChI Key: OOMHVEJZKZGYNM-UHFFFAOYSA-N
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Description

“(Pentamethylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 673435-38-6 . It has a molecular weight of 213.75 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is (2,3,4,5,6-pentamethylphenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C12H19N.ClH/c1-7-8(2)10(4)12(6-13)11(5)9(7)3;/h6,13H2,1-5H3;1H .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 213.75 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Lignite Methanolysis : (Pentamethylphenyl)methanamine derivatives have been investigated for their role in the methanolysis of lignite, a type of coal. This process is significant for understanding the chemical structure of lignite and for the extraction of valuable chemicals. For instance, pentamethylphenol, a compound related to (Pentamethylphenyl)methanamine, was isolated from lignite methanolysate, indicating methylation as a primary reaction during coal methanolysis (Xing-shun Cong et al., 2019).

Medicinal Chemistry and Drug Development

  • Serotonin Receptor Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to (Pentamethylphenyl)methanamine, were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed promising results in signal transduction assays, highlighting their potential in antidepressant drug development (J. Sniecikowska et al., 2019).

Environmental Science

  • Herbicide Runoff and Volatilization : A study investigating herbicide runoff and volatilization losses over eight years provided insights into environmental factors influencing the behavior of chemicals similar to (Pentamethylphenyl)methanamine. This research is crucial for understanding the environmental impact of herbicides and could inform the handling of related compounds (T. Gish et al., 2011).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

(2,3,4,5,6-pentamethylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-7-8(2)10(4)12(6-13)11(5)9(7)3;/h6,13H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMHVEJZKZGYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CN)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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